molecular formula C21H20N2O4S B11095535 (2E)-6,8-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-6,8-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11095535
M. Wt: 396.5 g/mol
InChI Key: QPGKCBDWLLTOPT-LICLKQGHSA-N
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Description

6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring fused to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2-amino-6,8-dimethylbenzimidazole in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Materials Science: The compound’s electronic properties may be explored for applications in organic electronics or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trimethoxyphenyl moiety may play a crucial role in binding to these targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran
  • (E)-1-(3,4,5-trimethoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-2(1H)-one

Uniqueness

6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE stands out due to its fused thiazole-benzimidazole core, which is not commonly found in similar compounds. This unique structure may confer distinct electronic and steric properties, potentially leading to unique bioactivities and applications.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

(2E)-5,7-dimethyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H20N2O4S/c1-11-6-12(2)18-14(7-11)23-20(24)17(28-21(23)22-18)10-13-8-15(25-3)19(27-5)16(9-13)26-4/h6-10H,1-5H3/b17-10+

InChI Key

QPGKCBDWLLTOPT-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/SC3=N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=N2)C

Origin of Product

United States

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